molecular formula C7H6N2O4 B1280379 2-Hydroxy-3-nitrobenzamide CAS No. 2912-76-7

2-Hydroxy-3-nitrobenzamide

Cat. No.: B1280379
CAS No.: 2912-76-7
M. Wt: 182.13 g/mol
InChI Key: FECMDSYYFNKSJZ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-nitrobenzamide is an organic compound with the molecular formula C7H6N2O4 It is characterized by the presence of both a hydroxyl group and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-nitrobenzamide typically involves the nitration of 2-hydroxybenzamide. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-3-nitrobenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-nitrobenzamide involves its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. These interactions can disrupt cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2-Hydroxy-3-nitrobenzamide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. For instance, the nitro group can be selectively reduced to an amino group, providing a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

2-hydroxy-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-7(11)4-2-1-3-5(6(4)10)9(12)13/h1-3,10H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECMDSYYFNKSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460831
Record name 2-Hydroxy-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2912-76-7
Record name 2-Hydroxy-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key structural feature of 2-Hydroxy-3-nitrobenzamide revealed by the crystallographic study?

A1: The study reveals that this compound molecules in the crystal form inversion dimers linked by pairs of N—H⋯O hydrogen bonds, creating R22(8) ring motifs []. These dimers are further connected by N—H⋯O links and weak C—H⋯O interactions, resulting in a layered motif within the crystal structure [].

Q2: Is there any disorder observed in the crystal structure of this compound?

A2: Yes, the study found that one of the two molecules in the asymmetric unit of this compound has a disordered nitro group. The occupancy ratio for the oxygen atoms in the disordered nitro group is 0.517(9):0.483(9) [].

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